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D-Methionine-d4

Cat. No.: B1151064
M. Wt: 153.24
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Description

Significance of Stable Isotope Tracers in Elucidating Biological Processes

Stable isotope tracers have become indispensable tools in physiological and biological research for over eight decades, offering profound insights into the complex dynamics of metabolic regulation. nih.gov Unlike radioactive isotopes, stable isotopes (such as ²H, ¹³C, ¹⁵N, and ¹⁸O) are non-radioactive, making them exceptionally safe for use in human studies. nih.govckisotopes.com Their fundamental utility lies in the fact that their chemical properties are virtually identical to their lighter, more abundant counterparts. nih.gov This allows them to be incorporated into biological molecules and pathways without altering their natural function. osf.io By substituting an atom with its heavier, stable isotope, a molecule becomes "labeled," and its journey through a biological system can be monitored using sensitive analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. physoc.org

The key advantage of using stable isotope tracers is their ability to provide dynamic information about metabolic processes. physoc.org While measuring the concentration of a metabolite in blood or tissue only offers a static snapshot, tracers allow researchers to quantify the rates of synthesis, breakdown, and flux through specific metabolic pathways in vivo. ckisotopes.comphysoc.org This has been instrumental in understanding the regulation of amino acid, fatty acid, and carbohydrate metabolism in states of health, disease, and in response to physiological challenges like exercise. nih.govphysoc.org For instance, tracer studies have been pivotal in determining protein turnover rates—the simultaneous processes of protein synthesis and breakdown—and have helped characterize shifts in fuel utilization during physical activity. ckisotopes.comphysoc.org The use of stable isotopes enhances detection sensitivity and allows for the precise quantification of molecules, even at trace levels, driving forward our understanding of complex biological systems. silantes.comsilantes.com

Role of Deuterated Amino Acids in Advanced Metabolic and Proteomic Studies

Among the various stable isotopes used in research, deuterium (B1214612) (²H), a heavy isotope of hydrogen, has gained significant attention for labeling amino acids. osf.io Deuterated amino acids serve as powerful probes for investigating a wide array of biochemical processes, including enzyme mechanisms, metabolic pathways, and protein metabolism. acs.orgacs.orgnih.gov The substitution of hydrogen with deuterium creates a kinetic isotope effect, which can subtly alter reaction rates, providing valuable information for mechanistic studies. acs.org Furthermore, because deuterium does not affect the chemical properties of the labeled molecules, they are treated by cells' native machinery as if they were unlabeled, making them ideal tracers. osf.ioaip.org

In the fields of proteomics and metabolomics, deuterated amino acids are central to techniques designed to measure the dynamics of proteins and metabolites. nih.gov Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize deuterated amino acids (e.g., deuterated leucine) to compare protein expression levels between different cell populations with high accuracy. longdom.org A widely used approach involves the administration of deuterium oxide (D₂O, or heavy water), from which deuterium is incorporated into non-essential amino acids during their natural synthesis within the cell. physiology.orgnih.gov These newly labeled amino acids are then built into proteins, allowing researchers to measure the synthesis rates of individual proteins or even the entire proteome over extended periods. physiology.orgnih.gov This has been applied successfully in studies ranging from cell cultures to whole animal models, providing detailed maps of protein turnover landscapes. nih.govnih.gov Additionally, deuterated amino acids are used to improve the resolution of NMR analysis for elucidating the three-dimensional structures of proteins. acs.orgnih.gov

Overview of D-Methionine-d4 as a Specialized Research Tool

This compound is a specialized, stable isotope-labeled version of the amino acid D-methionine. medchemexpress.com In this compound, four hydrogen atoms in the methionine molecule have been replaced with deuterium atoms, specifically at the 3,3,4,4 positions of the carbon chain. lgcstandards.com This labeling makes it a valuable tracer for use in mass spectrometry-based research. medchemexpress.com While the L-isomers of amino acids are the primary forms used in protein synthesis, D-amino acids like D-methionine play distinct biological roles and are subjects of scientific investigation. ontosight.aimdpi.com D-methionine can be converted into its L-form in the body through a two-step enzymatic process, making it a precursor for L-methionine. nih.gov

As a research tool, this compound is used to trace the metabolic fate of D-methionine in various biological systems. chemsrc.com Its applications include studies on amino acid metabolism and its influence on cellular processes. For example, research on bovine mammary epithelial cells has utilized D-methionine to investigate its effects on milk protein synthesis, demonstrating its ability to influence gene expression and metabolic pathways related to this process. nih.gov The presence of the deuterium label allows scientists to distinguish the exogenously supplied D-methionine from the endogenous pool of amino acids, enabling precise tracking and quantification of its incorporation and conversion. chemsrc.commedchemexpress.com This makes this compound a targeted tool for elucidating specific metabolic pathways where D-amino acids are involved. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key chemical and physical properties of this compound.

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid lgcstandards.com
Molecular Formula C₅H₇D₄NO₂S
Molecular Weight 153.24 g/mol
Synonyms (R)-Methionine-d4; MRX 1024-d4; H-D-Met-OH-d4 medchemexpress.com
Appearance White Solid
Solubility Soluble in Water
Storage Temperature -20°C or 4°C lgcstandards.com

Table 2: Research Applications of Deuterated Amino Acids

This table outlines the primary applications of deuterated amino acids in modern biological and biomedical research.

Application AreaDescriptionResearch FocusSource(s)
Metabolic Flux Analysis Tracing the flow of metabolites through biochemical pathways.Understanding the regulation of nucleotide biosynthesis, RNA/DNA metabolism, and nutrient utilization. nih.govsilantes.com
Proteome Dynamics (Turnover) Quantifying the synthesis and degradation rates of proteins.Measuring protein turnover kinetics in cells, tissues, and whole organisms under various physiological and pathological conditions. nih.govnih.gov
Structural Biology Enhancing the resolution of analytical techniques for determining molecular structures.Improving spectral quality in Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the 3D structures of proteins. acs.orgnih.gov
Enzyme Mechanism Studies Investigating the step-by-step sequence of catalytic reactions.Probing enzyme mechanisms and using kinetic isotope effects to understand reaction dynamics. acs.orgacs.orgnih.gov
Bio-imaging Visualizing metabolic activity in living systems at high resolution.Imaging newly synthesized proteins in cells, tissues, and animal models using techniques like Stimulated Raman Scattering (SRS) microscopy. aip.org

Compound Index

Properties

Molecular Formula

C₅H₇D₄NO₂S

Molecular Weight

153.24

Synonyms

(R)-Methionine-d4;  MRX 1024-d4;  NSC 45689-d4;  S-Methyl-D-homocysteine-d4

Origin of Product

United States

Methodological Foundations for D Methionine D4 Utilization in Research

Principles of Stable Isotope Labeling for Metabolic Tracing

Stable isotope labeling is a fundamental technique in which an atom in a molecule of interest is replaced with its heavier, non-radioactive isotope. bitesizebio.com In the case of D-Methionine-d4, four hydrogen atoms are replaced with deuterium (B1214612). This isotopic substitution creates a molecule that is chemically similar to its natural counterpart but has a distinct, higher mass. medchemexpress.com When introduced into a biological system, this "heavy" this compound can be tracked as it is metabolized, allowing researchers to follow the fate of the methionine molecule through various biochemical reactions. bitesizebio.com This approach provides dynamic insights into metabolic fluxes, something that cannot be achieved by simply measuring metabolite concentrations. eurisotop.com

Mass Isotopomer Distribution Analysis and Interpretation

Mass Isotopomer Distribution Analysis (MIDA) is a key method for interpreting the data generated from stable isotope tracing experiments. As the labeled precursor, such as this compound, is incorporated into downstream metabolites, a pattern of isotopomers—molecules that differ only in their isotopic composition—is generated. d-nb.info Mass spectrometry can distinguish between these isotopomers based on their mass-to-charge ratios. d-nb.info

The resulting distribution of mass isotopomers provides a "fingerprint" that reflects the enrichment of the precursor pool and the activity of the metabolic pathways involved. By comparing the experimentally observed distribution to theoretically calculated patterns, researchers can determine the proportion of a metabolite that is newly synthesized from the labeled precursor. For instance, studies have used D,L-methionine-d4 in combination with other labeled compounds to trace the incorporation of carbon from methionine into the backbone of specific fatty acids in bacteria. biorxiv.org The analysis of the mass isotopomer patterns of the resulting fatty acids revealed the contribution of methionine to their synthesis. biorxiv.org

Isotope Dilution Mass Spectrometry (IDMS) Techniques in Biological Samples

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes stable isotope-labeled compounds as internal standards. researchgate.net In this method, a known amount of the isotopically labeled analyte, such as this compound, is added to a biological sample. rsc.org This "spike" mixes with the endogenous, unlabeled analyte. rsc.org

Because the labeled and unlabeled forms of the molecule behave almost identically during sample preparation and analysis, any loss of the analyte during these steps will affect both forms equally. researchgate.net By measuring the ratio of the labeled to unlabeled analyte using mass spectrometry, the initial concentration of the endogenous analyte can be precisely calculated. rsc.org This approach effectively corrects for matrix effects and variations in instrument response, making it the gold standard for quantitative analysis in complex biological matrices like plasma and urine. eurisotop.comnih.gov For example, a similar isotopically labeled compound, DL-homocysteine-d4, is used as an internal standard for the simultaneous quantitative analysis of total homocysteine and methylmalonic acid in plasma. restek.com

Advanced Analytical Techniques for this compound and its Metabolites

The detection and quantification of this compound and its metabolites rely on sophisticated analytical instrumentation capable of high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of metabolites in biological fluids. zivak.com This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. d-nb.info In the context of this compound, LC-MS/MS allows for the separation of methionine and its various metabolites from other components in a complex sample, such as plasma or cell extracts. nih.gov

The use of isotopically labeled internal standards, like this compound, is crucial for accurate quantification with LC-MS/MS, as it compensates for potential matrix effects and procedural losses. nih.gov Researchers have developed LC-MS/MS methods for the simultaneous quantification of multiple metabolites in the methionine cycle, demonstrating the high-throughput capabilities of this technique. d-nb.info These methods are essential for studying the metabolic fate of this compound and understanding how its metabolism is altered in various physiological and pathological states. d-nb.info

Table 1: Illustrative LC-MS/MS Parameters for Methionine Metabolite Analysis

Parameter Setting Reference
Column Reversed-phase C18 nih.govrestek.com
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B 0.1% Formic Acid in Methanol nih.gov
Flow Rate 0.4 mL/min restek.com
Injection Volume 5 µL restek.com
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov

| MS/MS Transitions | Specific precursor-to-product ion transitions for each metabolite | d-nb.info |

This table provides a general example of LC-MS/MS parameters. Specific conditions may vary depending on the exact metabolites being analyzed and the instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile and thermally stable metabolites. researchgate.net For non-volatile compounds like amino acids, a derivatization step is typically required to make them amenable to GC analysis. shimadzu.com GC-MS offers excellent chromatographic resolution, which is beneficial for separating isomeric compounds. shimadzu.com

In studies involving this compound, GC-MS can be employed to analyze specific metabolites that are well-suited for this technique. For example, the identity and isotopic enrichment of labeled methionine have been confirmed using GC-MS. rsc.org The high resolving power of GC can be particularly advantageous in complex metabolic profiling studies where numerous metabolites are present. uliege.be

Table 2: Example of a GC-MS Method for Amino Acid Analysis

Step Description Reference
Sample Preparation Protein precipitation and extraction of metabolites. shimadzu.com
Derivatization Conversion of amino acids to volatile esters (e.g., trimethylsilyl (B98337) esters). nih.gov
GC Column Capillary column (e.g., DB-5ms). biorxiv.org
Carrier Gas Helium. biorxiv.org
Ionization Mode Electron Ionization (EI). nih.gov

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). | biorxiv.orguliege.be |

This table outlines a general workflow for GC-MS analysis of amino acids. Specific reagents and conditions can be optimized for the target analytes.

High-Resolution Mass Spectrometry for Comprehensive Profiling

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, enabling the confident identification of unknown metabolites and the comprehensive profiling of the metabolome. chemrxiv.org This capability is invaluable in untargeted metabolomics studies, where the goal is to capture as many metabolites as possible to gain a global view of metabolic changes. rsc.org

When using this compound in metabolic studies, HRMS can precisely determine the mass of the labeled metabolites, facilitating their identification and the analysis of their isotopic patterns. rsc.org This level of mass accuracy helps to distinguish between metabolites with very similar masses and reduces the likelihood of false identifications. uliege.be The comprehensive data generated by LC-HRMS can reveal unexpected metabolic pathways and provide deeper insights into the systemic effects of altered methionine metabolism. nih.gov

Considerations for Sample Preparation and Data Deconvolution in Deuterium Labeling Studies

The use of this compound as a stable isotope tracer in metabolic and proteomic research necessitates rigorous and well-defined methodologies for both the preparation of biological samples and the subsequent deconvolution of complex analytical data. The accuracy of the final results is critically dependent on the careful execution of these steps, which are designed to isolate the analyte of interest, ensure its stability, and accurately interpret the mass spectrometry data to quantify deuterium incorporation.

Sample Preparation

Proper sample preparation is foundational to the successful use of this compound in labeling studies. The primary goal is to extract and purify the amino acids from a complex biological matrix for analysis, typically by liquid chromatography-mass spectrometry (LC-MS). This process involves several critical stages, each with specific considerations to ensure data integrity.

Protein Hydrolysis: For studies investigating the incorporation of this compound into proteins, the first step is to break down the protein structure into its constituent amino acids. This is most commonly achieved through acid hydrolysis. mdpi.com

Hydrolysis Agents: 6 M Hydrochloric acid (HCl) is a traditional agent, though alternatives like 4 M Methanesulfonic acid (MetS) have shown superior recovery for certain amino acids. mdpi.com

Racemization Control: A significant challenge during acid hydrolysis is the risk of inducing racemization, which can artificially alter the ratio of D- and L-amino acids. mdpi.com To counteract this, a validated method involves performing the hydrolysis in deuterated acid (e.g., deuterated HCl). This approach helps to correct for any racemization bias that occurs during the sample workup, enabling a more accurate final determination of the L- and D-amino acid ratios. mdpi.com

Extraction and Purification: Following hydrolysis, the amino acid mixture must be separated from other cellular components. The specific protocol can vary depending on the research question and the protein population being studied. physiology.org For instance, separating different protein subfractions can be achieved using buffers with varying ionic strengths combined with differential centrifugation. physiology.org The resulting hydrolysate is often neutralized and diluted with a buffer, such as a borate (B1201080) buffer solution, to ensure pH and retention time stability during subsequent chromatographic analysis. mdpi.com

Chromatographic Separation: Liquid chromatography is employed to separate the amino acids before they enter the mass spectrometer. This step is crucial for resolving this compound from other amino acids, particularly its isobaric and isomeric counterparts, which have similar masses. mdpi.com Reversed-phase liquid chromatography (LC) is a common and effective technique for this purpose. whiterose.ac.uk

The table below summarizes the key stages and considerations in sample preparation for this compound analysis.

Table 1: Key Stages in Sample Preparation for this compound Analysis

Stage Objective Key Considerations
Protein Hydrolysis To break down proteins into individual amino acids. Choice of acid (e.g., 6 M HCl, 4 M MetS) affects amino acid recovery. mdpi.com Risk of racemization must be addressed, potentially by using deuterated acids. mdpi.com
Extraction & Neutralization To isolate amino acids from the biological matrix and stabilize pH. The protocol depends on the specific proteins of interest. physiology.org Neutralization and dilution with a buffer are critical for the stability of pH-sensitive hydrolysates. mdpi.com

| Chromatographic Separation | To separate this compound from other compounds before detection. | Typically achieved with Liquid Chromatography (LC). mdpi.com Essential for resolving isobars and ensuring accurate quantification. |

Data Deconvolution

Once the sample is prepared and analyzed by a mass spectrometer, the resulting raw data must be processed to extract meaningful information about deuterium labeling. This process, known as data deconvolution, involves several computational and analytical steps.

Mass Spectrometry Analysis: The core of the analysis is mass spectrometry (MS), which measures the mass-to-charge ratio of the ions. In a deuterium labeling study, the goal is to measure the increase in mass that occurs when deuterium atoms from this compound are incorporated into a peptide or protein. nih.gov Each incorporated deuteron (B1233211) adds approximately 1 atomic mass unit (amu) to the molecule's mass. nih.gov High-resolution mass spectrometry is particularly valuable as it can distinguish the mass differences between molecules containing different isotopes (isotopologues), such as those containing ¹³C versus deuterium. biorxiv.org

Correction for Natural Isotope Abundance: A critical step in data deconvolution is correcting for the natural abundance of stable isotopes. researchgate.net Elements such as carbon, hydrogen, nitrogen, and oxygen naturally exist as a mixture of isotopes (e.g., ¹²C and ¹³C). This natural isotopic distribution contributes to the mass spectrum of any analyte. To accurately determine the level of enrichment from the experimentally introduced this compound, the contribution from these naturally occurring isotopes must be mathematically subtracted from the raw data. researchgate.netnih.gov This correction is often performed using matrix-based algorithms that account for the known natural isotopic abundances of all elements in the molecule. researchgate.net

Spectral Interpretation and Quantification: After correction, the mass spectra are analyzed to determine the extent of deuterium incorporation. This involves identifying the isotopic envelope of the peptide or amino acid of interest and measuring the shift in its mass distribution over time. acs.orgthermofisher.com The quality of the dataset is often assessed by parameters such as the number of peptides identified, the percentage of the protein sequence covered by these peptides, and the redundancy of coverage (the average number of peptides covering each amino acid residue). whiterose.ac.uk

Computational Tools: The complexity of HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) and other stable isotope labeling experiments has led to the development of specialized software. acs.org Computational tools like HDXFinder and others are designed to automate the workflow, including identifying peptides from control samples, assigning peaks in the deuterated spectra, calculating the mass increase for each peptide, and correcting for artifacts like back-exchange (the loss of the deuterium label during sample processing). whiterose.ac.uknih.gov

The table below outlines the principal steps involved in the data deconvolution process.

Table 2: Principal Steps in Data Deconvolution for Deuterium Labeling Studies

Step Purpose Methodological Detail
Mass Analysis To measure the mass of peptides/amino acids and detect mass shifts due to deuterium incorporation. High-resolution mass spectrometry measures the mass-to-charge ratio of ions, allowing detection of mass increases from deuterium labeling. nih.govthermofisher.com
Isotope Abundance Correction To distinguish between experimentally introduced labels and naturally occurring isotopes. Raw data is processed using algorithms to subtract the signal contribution from natural isotopes like ¹³C. researchgate.net
Spectral Analysis To quantify the amount of deuterium incorporated. The isotopic distribution for each peptide is analyzed to calculate the average number of incorporated deuterons. whiterose.ac.ukacs.org

| Automation & Software | To streamline complex data processing and improve accuracy. | Specialized software is used to identify peptides, quantify deuterium uptake, correct for back-exchange, and perform statistical analysis. whiterose.ac.ukacs.org |

D Methionine D4 in Metabolic Flux Analysis

Elucidation of Methionine Salvage Pathway Fluxes

The methionine salvage pathway (MSP), also known as the Yang Cycle, is a critical metabolic route that regenerates methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine and ethylene (B1197577) synthesis. normalesup.org This recycling mechanism is essential for maintaining the cellular methionine pool, particularly in tissues with high polyamine turnover. mdpi.com

The use of D-Methionine-d4 allows for the direct quantification of the MSP flux. When cells are supplied with this compound, the deuterated label is incorporated into S-adenosylmethionine (SAM). In reactions where SAM is used for polyamine synthesis, MTA is generated, retaining the d4-labeled backbone. The MSP then converts this labeled MTA back into methionine. By measuring the rate of appearance of d4-labeled methionine, researchers can precisely calculate the flux through the salvage pathway. nih.govnih.gov This distinguishes regenerated methionine from methionine supplied exogenously or synthesized de novo, providing clear insights into the cell's reliance on this recycling route.

A hypothetical labeling experiment could yield the following mass isotopomer distribution for intracellular methionine, demonstrating the contribution of the salvage pathway.

MetaboliteIsotopomerRelative Abundance (%) (Control)Relative Abundance (%) (this compound Tracing)Inferred Source
MethionineM+09540Unlabeled (e.g., dietary)
M+4 <1 60 From this compound tracer and salvage

Tracing of One-Carbon Metabolism and Transmethylation Cycles

One-carbon metabolism comprises a series of interconnected pathways that transfer one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation reactions. proteopedia.orgtavernarakislab.gr The methionine cycle is a central component of this network, driving cellular methylation processes.

S-adenosylmethionine (SAM) is synthesized from methionine and ATP and serves as the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. creative-proteomics.comfrontiersin.org Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). nih.gov The ratio of SAM to SAH is a critical indicator of the cell's methylation potential, as SAH is a potent inhibitor of methyltransferase enzymes. mdpi.comnih.govcellbiolabs.com

The methionine cycle is inextricably linked to the folate cycle and is dependent on B-vitamins. mdpi.com After SAH is hydrolyzed to homocysteine, homocysteine can be remethylated to regenerate methionine. caldic.com This crucial step is catalyzed by methionine synthase, an enzyme that requires vitamin B12 as a cofactor and utilizes 5-methyltetrahydrofolate (a derivative of folate, or vitamin B9) as the methyl donor. tavernarakislab.grcapes.gov.br

S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Dynamics

Analysis of Transsulfuration Pathway Intermediates and Fluxes

The transsulfuration pathway is another major fate for homocysteine, directing it away from the methionine cycle and towards the synthesis of cysteine. wikipedia.orgscispace.com This pathway is crucial for producing cysteine, a precursor for the major cellular antioxidant glutathione (B108866) (GSH), thereby linking one-carbon metabolism to redox homeostasis. creative-proteomics.com The pathway involves two key enzymes: cystathionine (B15957) β-synthase (CBS), which condenses homocysteine with serine to form cystathionine, and cystathionine γ-lyase (CGL), which cleaves cystathionine to produce cysteine. scispace.comuib.no

Using this compound as a tracer enables the quantification of flux into the transsulfuration pathway. The d4-labeled homocysteine derived from this compound is converted into d4-labeled cystathionine. Subsequent cleavage of d4-cystathionine results in the formation of d2-cysteine, as two labeled carbons from the original methionine backbone are retained. By monitoring the appearance of these deuterated intermediates using LC-MS/MS, the rate of flux through the transsulfuration pathway can be determined. nih.govresearchgate.net This provides critical information on how cells balance the need for methionine regeneration against the demand for cysteine and antioxidant production. frontiersin.org

Assessment of Metabolic Interconnections within Central Carbon Metabolism

Methionine metabolism does not operate in isolation; it is deeply interconnected with central carbon metabolism (CCM), including the tricarboxylic acid (TCA) cycle and glycolysis. nih.gov For instance, the catabolism of methionine, along with other amino acids, generates propionyl-CoA, which can be converted to the anaplerotic TCA cycle intermediate succinyl-CoA. nih.gov Furthermore, the transsulfuration pathway can produce pyruvate (B1213749), a key node between glycolysis and the TCA cycle. wikipedia.org

Isotope tracing with this compound is a powerful tool for mapping and quantifying these metabolic connections. By following the deuterium (B1214612) label, it is possible to trace the carbon backbone of methionine as it enters these central pathways. This allows researchers to assess the contribution of methionine catabolism to TCA cycle replenishment (anaplerosis) and other biosynthetic processes. uchicago.edu Such analyses are vital for understanding how nutrient availability and the metabolic state of the cell dictate the flow of metabolites between these fundamental networks.

Computational Modeling and Isotope Balancing for Flux Quantification

The data generated from this compound tracing experiments, specifically the mass isotopomer distributions (MIDs) of various metabolites, are complex. To translate these MIDs into absolute reaction rates, computational modeling and isotope balancing are required. nih.gov Metabolic Flux Analysis (MFA) is the primary computational framework used for this purpose. researchgate.net

The process involves several key steps:

Isotope Labeling Experiment: Cells or organisms are cultured with this compound.

Metabolite Extraction and MS Analysis: Metabolites are extracted at various time points and analyzed by mass spectrometry (typically LC-MS/MS) to determine the MIDs for key intermediates in the methionine network (e.g., SAM, SAH, homocysteine, cystathionine). nih.gov

Correction for Natural Abundance: Raw mass spectrometry data must be corrected to account for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N), which can otherwise confound the analysis of the administered label. researchgate.net

Flux Modeling: A metabolic network model, consisting of all relevant biochemical reactions and their stoichiometric relationships, is constructed. The measured MIDs, along with other physiological data (like growth rate or nutrient uptake rates), are used as inputs.

Flux Calculation: Iterative algorithms are used to solve a system of algebraic equations that balance metabolite and isotopomer fluxes. The algorithm finds the set of intracellular flux values that best reproduces the experimentally measured MIDs, thus providing a quantitative map of metabolic activity. nih.govfrontiersin.org

This computational approach is essential for untangling the complexities of interconnected and cyclical pathways, enabling a precise quantification of fluxes that would be impossible to determine otherwise.

D Methionine D4 in Proteomics and Protein Turnover Investigations

Measurement of Cellular and Organismal Protein Synthesis Rates

The measurement of protein synthesis rates is fundamental to understanding cellular physiology and the allocation of resources within an organism. Stable isotopes of amino acids, such as D-Methionine-d4, are powerful tools for these investigations. By introducing a labeled amino acid into a cell culture or a whole organism, researchers can track its incorporation into newly synthesized proteins over time. This metabolic labeling approach allows for the quantification of protein production, providing insights into how cells respond to various stimuli and conditions.

One common method involves a "flooding dose" of a labeled amino acid. This technique aims to rapidly equilibrate the isotopic enrichment of the precursor pool (aminoacyl-tRNAs) for protein synthesis. By analyzing the incorporation of the labeled amino acid into proteins at different time points, the fractional synthesis rate (FSR) can be calculated. FSR represents the percentage of the protein pool that is newly synthesized per unit of time. For instance, studies in chickens using [¹³C]-Valine have quantified FSR in various tissues to understand the metabolic impact of diet. nih.gov While not this compound, the principle is directly transferable.

A key challenge in these measurements, particularly in vivo, is the competition between the labeled amino acid and the endogenous, unlabeled pool of the same amino acid. nih.gov This can dilute the label and complicate the accurate determination of synthesis rates. Methodologies must therefore carefully consider the experimental model and the specific labeling strategy to ensure reliable quantification. For example, in E. coli, researchers have calculated the cellular demand for methionine to be approximately 31,000 molecules per second per cell to sustain protein synthesis, demonstrating the high flux through this pathway. nih.gov

The data derived from these experiments are crucial for building quantitative models of cellular processes. nih.govescholarship.org They reveal how cells control protein synthesis to maintain stoichiometry in protein complexes and to optimize metabolic pathways. nih.gov

Table 1: Methodologies for Measuring Protein Synthesis Rates

MethodologyDescriptionKey Considerations
Metabolic Labeling with Stable Isotopes Cells or organisms are supplied with a "heavy" amino acid (e.g., this compound). The rate of its incorporation into proteins is measured, typically by mass spectrometry.Requires accurate measurement of the isotopic enrichment of the true precursor pool for protein synthesis (aminoacyl-tRNA). Competition with endogenous amino acids can affect results. nih.gov
Flooding Dose Technique A large dose of a labeled amino acid is administered to quickly saturate the precursor pool, minimizing fluctuations in enrichment. FSR is calculated from the incorporation rate. nih.govAims to simplify the calculation by making the precursor enrichment constant and high.
Ribosome Profiling A genome-wide approach that measures the density of ribosomes on mRNA transcripts, providing a snapshot of protein synthesis activity for thousands of genes simultaneously. nih.govProvides relative synthesis rates; converting these to absolute rates requires additional calibration and modeling. nih.gov

Determination of Protein Breakdown and Degradation Dynamics

Protein turnover is the net result of protein synthesis and protein degradation. Understanding the dynamics of protein breakdown is as critical as measuring synthesis to get a complete picture of cellular protein homeostasis. The degradation of proteins is essential for removing damaged or misfolded proteins and for regulating cellular processes by controlling the levels of key proteins.

Stable isotope labeling with compounds like this compound is also instrumental in studying protein degradation. In a typical "pulse-chase" experiment, cells are first "pulsed" with a heavy amino acid to label a cohort of newly synthesized proteins. The cells are then transferred to a medium containing only the "light" (unlabeled) version of the amino acid. By monitoring the decay of the heavy signal from the labeled proteins over time, researchers can determine the degradation rate or half-life of specific proteins.

Studies have shown that protein degradation is not a random process. For example, the oxidation of methionine residues in proteins can mark them for degradation by the proteasome. nih.gov This highlights a quality control mechanism where oxidative damage leads to protein removal. Furthermore, research integrating metabolic labeling with multiplexed proteomics has begun to systematically map the degradation pathways of newly synthesized proteins, revealing that proteins degraded via the ubiquitin-proteasome pathway have different structural properties (e.g., more disorder) than those degraded by the autophagy-lysosome pathway (e.g., higher hydrophobicity). rsc.org

Investigations into methionine deficiency have also provided insights into degradation dynamics. In chickens, a diet deficient in methionine led to a consistent increase in proteasome proteolytic activity across various tissues, supported by changes in the expression of genes related to proteolysis. nih.gov This suggests that under conditions of amino acid limitation, the cell ramps up protein breakdown, likely to recycle amino acids.

Table 2: Research Findings on Protein Degradation Dynamics

FindingExperimental ContextImplication
Methionine Oxidation and Degradation In various cell models, oxidation of methionine residues was observed to increase protein surface hydrophobicity and target proteins for degradation by the proteasome. nih.govProtein oxidation serves as a signal for cellular quality control, triggering the removal of damaged proteins.
Distinct Degradation Pathways By integrating metabolic labeling and proteomics in human cells, proteins were found to have distinct properties based on their degradation pathway (ubiquitin-proteasome vs. autophagy-lysosome). rsc.orgThe structural and chemical properties of a protein can influence its primary route of degradation.
Methionine Deficiency and Proteolysis Broiler chickens fed a methionine-deficient diet showed increased proteasome activity and upregulation of proteolysis-related genes in muscle tissue. nih.govAmino acid scarcity can trigger a compensatory increase in protein breakdown to supply essential building blocks.

Applications in Quantitative Proteomics with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Variants

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method in quantitative proteomics. ckgas.com The classic SILAC approach involves growing two populations of cells in media that are identical except for one or more amino acids; one medium contains the natural ("light") amino acid, while the other contains a stable isotope-labeled ("heavy") version. This compound can, in principle, be used in such experiments, although heavy-labeled lysine (B10760008) and arginine are most common because they ensure that nearly every tryptic peptide is labeled for mass spectrometry analysis. nih.gov

After several cell divisions to ensure complete incorporation of the label, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. ckgas.com The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the light and heavy peptide pairs.

Variants of the SILAC method have been developed to address more complex biological questions. For instance, "pulsed" SILAC (pSILAC) is used to measure protein synthesis over shorter time frames. nih.gov A more advanced technique combines SILAC with bioorthogonal noncanonical amino acid tagging (BONCAT), a method known as BONLAC. nih.govacs.org In a BONLAC experiment, cells are cultured with a methionine analog like L-azidohomoalanine (AHA) and heavy SILAC amino acids (e.g., D4-lysine). nih.govacs.org The AHA-containing nascent proteins are then selectively captured and enriched, allowing for the specific quantification of newly synthesized proteins using the SILAC ratios. nih.govacs.org This approach powerfully overcomes the challenge of detecting newly made proteins against the vast background of pre-existing ones. nih.gov

In one such study, researchers used a BONLAC approach with D4-lysine and ¹³C₆-arginine to compare newly synthesized proteins between control and stimulated neuronal cells. acs.org This method dramatically increased the detection of labeled proteins, with a median SILAC incorporation of 76% in the enriched (BONLAC) proteins compared to just 1.7% in the total proteome (pSILAC). nih.govacs.org

Table 3: Comparison of SILAC-based Proteomics Techniques

TechniquePrinciplePrimary ApplicationExample Isotope Use
Classic SILAC Metabolic incorporation of "light" vs. "heavy" amino acids to compare two proteomes. ckgas.comRelative quantification of steady-state protein abundance between two conditions.Light Arginine/Lysine vs. ¹³C₆,¹⁵N₄-Arginine / ¹³C₆,¹⁵N₂-Lysine. nih.gov
Pulsed SILAC (pSILAC) A short pulse of heavy amino acids is used to label and compare protein synthesis between two states. nih.govMeasuring changes in protein synthesis over a defined period.Comparing incorporation of two different heavy labels (e.g., medium vs. heavy). nih.gov
BONLAC (BONCAT + SILAC) Combines bioorthogonal tagging (e.g., with AHA) to capture nascent proteins with SILAC labeling for quantification. nih.govacs.orgHighly sensitive quantification of the de novo proteome, even after short labeling times.AHA labeling combined with D4-lysine (medium) and ¹³C₆,¹⁵N₂-lysine (heavy). nih.govacs.org

De Novo Protein Synthesis Quantification Methodologies

Quantifying de novo protein synthesis—the creation of new proteins—is essential for understanding how cells adapt and respond to their environment. While traditional methods used radiolabeled amino acids like [³⁵S]methionine, modern techniques have shifted towards non-radioactive, mass spectrometry-based approaches for improved safety and analytical depth. nih.gov

A prominent family of methods for this purpose is bioorthogonal noncanonical amino acid tagging (BONCAT). nih.gov This strategy utilizes amino acid analogs that can be chemically tagged after they have been incorporated into proteins. The most common analog for methionine is L-azidohomoalanine (AHA), which contains an azide (B81097) group. nih.govresearchgate.net After cells are incubated with AHA, the newly synthesized, azide-containing proteins can be "clicked" to a reporter molecule containing an alkyne group. This reporter can be a fluorescent dye for imaging (a technique called FUNCAT) or a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry. researchgate.net

This approach allows for the specific isolation and analysis of the nascent proteome. Research has shown that this enrichment is highly effective; in one study, BONCAT-based isolation identified over 7,400 proteins, demonstrating that the newly synthesized proteome can be analyzed to a depth similar to that of the steady-state proteome. nih.gov Interestingly, the incorporation of AHA is not always 100%; one study estimated that about 30% of methionine residues were replaced by AHA, which beneficially allowed for the identification of methionine-containing peptides that would otherwise be lost if they were all bound to the enrichment resin. acs.org

These methodologies enable detailed investigations into the dynamics of protein production. For example, by applying the BONLAC technique (see section 4.3), researchers identified 53 proteins that showed significant changes in their synthesis rates just two hours after stimulation with brain-derived neurotrophic factor (BDNF). nih.govacs.org Such data provide a dynamic view of the cell's translational response to external signals.

Table 4: Key Methodologies for Quantifying De Novo Protein Synthesis

MethodologyAbbreviationPrincipleDetection Method
Bioorthogonal Noncanonical Amino Acid Tagging BONCATMetabolic labeling with a methionine analog (e.g., L-azidohomoalanine, AHA) containing a bioorthogonal functional group (azide). nih.govresearchgate.netBiotin tag for purification followed by mass spectrometry.
Fluorescent Non-Canonical Amino Acid Tagging FUNCATA variant of BONCAT where the azide-labeled nascent proteins are clicked to a fluorescent alkyne probe. researchgate.netFluorescence microscopy or flow cytometry for visualization and cell-specific quantification. nih.govresearchgate.net
BONCAT with SILAC BONLACCombines BONCAT for enrichment of nascent proteins with SILAC for relative quantification between two or more states. nih.govacs.orgMass spectrometry to determine the ratios of heavy/light SILAC pairs in the enriched proteome.

Stereoisomer Specific Metabolic Investigations Utilizing D Methionine D4

Comparative Metabolic Pathways of D- and L-Methionine Isomers

L-methionine is the biologically active form of methionine, directly incorporated into proteins and serving as a key player in essential metabolic processes like trans-sulfuration and methylation. veterinaryworld.orgnih.gov In contrast, D-methionine is not directly used for protein synthesis and must first be converted into its L-enantiomer to become biologically useful in animals. ontosight.ainih.govthepoultrysite.com This fundamental difference dictates their distinct metabolic pathways.

While L-methionine is readily utilized for protein synthesis and other anabolic functions, the metabolic journey of D-methionine begins with a necessary conversion step. veterinaryworld.orgthepoultrysite.com The primary pathway for D-methionine utilization involves its conversion to the corresponding α-keto acid, 2-keto-4-methylthiobutyric acid (KMB), which is then transaminated to form L-methionine. nih.govnih.gov Studies in rats using deuterated D-methionine have shown that the rate of its metabolism can be as rapid as that of L-methionine, indicating an efficient conversion process in the liver. nih.gov However, the necessity of this conversion means that the bioavailability of the D-isomer can be lower than the L-isomer, as some of it may be excreted or diverted to other pathways before conversion is complete. chemunique.co.za In some lower and higher plants, the metabolic fate of D-methionine differs significantly, with pathways involving N-malonyl or N-acetyl conjugation being prominent. capes.gov.br

FeatureL-MethionineD-Methionine
Direct Protein Incorporation Yes veterinaryworld.orgthepoultrysite.comNo ontosight.aithepoultrysite.com
Primary Metabolic Role Protein synthesis, methylation reactions veterinaryworld.orgnih.govPrecursor for L-methionine synthesis nih.gov
Initial Metabolic Step Direct utilization thepoultrysite.comOxidative deamination to KMB nih.govnih.gov
Bioavailability High chemunique.co.zaGenerally lower, dependent on conversion efficiency chemunique.co.zamdpi.com

Enzymatic Conversion Pathways of D-Methionine

The biotransformation of D-methionine into the usable L-form is an enzyme-catalyzed process critical for its nutritional value. This conversion is a two-step process: oxidative deamination followed by transamination. researchgate.net

The first and rate-limiting step in the conversion of D-methionine is catalyzed by D-amino acid oxidase (DAAO), a FAD-containing enzyme. nih.govscispace.com DAAO facilitates the oxidative deamination of various D-amino acids, including D-methionine, to produce their corresponding α-keto acids, along with ammonia (B1221849) and hydrogen peroxide. scispace.comebi.ac.ukfrontiersin.org In mammals, DAAO is found predominantly in the peroxisomes of the liver and kidneys, which are the primary sites for this conversion. nih.govebi.ac.uk Studies have shown that inhibiting DAAO with substances like sodium benzoate (B1203000) strongly inhibits the metabolism of D-methionine, confirming the enzyme's crucial role. nih.gov The activity of DAAO is essential, as its absence or inhibition leads to the accumulation of D-methionine. ebi.ac.ukfrontiersin.org For instance, in broiler chickens, supplementing diets with DL-methionine (a mix of D- and L-isomers) increases DAAO activity in the liver. veterinaryworld.orgnih.gov

Enzymatic reactions in amino acid metabolism are highly stereospecific, meaning they selectively act on either the D- or L-isomer of a molecule. thepoultrysite.com DAAO is a prime example of this, as it is highly specific for D-isomers of amino acids and shows almost no activity towards the corresponding L-isomers. scispace.com Following the DAAO-catalyzed formation of 2-keto-4-methylthiobutyric acid (KMB) from D-methionine, the KMB intermediate is then transaminated to L-methionine. nih.govresearchgate.net This transamination step can be catalyzed by various aminotransferases, which stereospecifically add an amino group to produce the L-configuration. plos.org

This stereospecificity extends to other related metabolic enzymes. For example, methionine sulfoxide (B87167) reductase (Msr) enzymes, which repair oxidized methionine residues, also exhibit stereospecificity. The MsrA family reduces the S-epimer of methionine sulfoxide, while the MsrB family, including MsrB3, specifically reduces the R-epimer. portlandpress.com Such enzymatic specificity underscores the cell's ability to distinguish between and specifically process different stereoisomers, ensuring that only the correct forms are used in critical biological functions like protein synthesis.

Role of D-Amino Acid Oxidase (DAAO) in D-Methionine Metabolism

Differential Uptake and Bioconversion Studies in Various Biological Contexts

The uptake and subsequent bioconversion of methionine isomers can vary significantly depending on the biological system, from microorganisms to mammals, and even across different tissues within an organism.

In animals, both D- and L-methionine are transported across the intestinal wall, but the mechanisms and efficiency can differ. thepoultrysite.comresearchgate.net L-methionine absorption is typically mediated by specific, high-affinity amino acid transporters. chemunique.co.za While D-methionine can also be absorbed via carrier-mediated systems, its transport may be less efficient or compete with the L-isomer. chemunique.co.zaresearchgate.net Studies in Escherichia coli have identified a transport system (the metD gene product) that is involved in the uptake of both D- and L-methionine, although L-methionine acts as a potent inhibitor of D-methionine uptake, while the reverse is not true. nih.govfrenoy.eu

Once absorbed, the site of conversion from D- to L-methionine varies. In chickens and pigs, the liver and kidneys are the primary organs for this biotransformation due to their high DAAO activity. nih.govresearchgate.net In chicken tissue homogenates, the kidney showed the highest specific activity for oxidizing D-methionine. cambridge.org In contrast, studies in rats using deuterated D-methionine confirmed rapid hepatic metabolism, suggesting the liver is a major site of conversion in this species. nih.gov

The metabolic fate also differs in other organisms. In many bacteria and lower plants, D-methionine is metabolized similarly to L-methionine through deamination. capes.gov.br However, many higher plants utilize a different pathway, converting D-methionine into its N-malonyl conjugate, a reaction not observed for L-methionine. capes.gov.br These differential pathways highlight the diverse strategies that have evolved across different life forms for handling D-amino acids.

Table of Research Findings on D-Methionine Uptake and Conversion

Organism/System Key Finding Reference
Rats (in vivo) Hepatic metabolism of D-methionine-d4 is rapid; conversion to L-methionine is efficient and precedes further degradation. nih.gov
Chickens Liver and kidney are primary sites of D-methionine oxidation to KMB; kidney has the highest specific activity. nih.govcambridge.org
Pigs Liver and kidney are the main tissues for converting D-methionine to the L-form. researchgate.net
Escherichia coli A common transport system (metD) is used for both D- and L-methionine uptake, with L-methionine inhibiting D-methionine transport. nih.govfrenoy.eu

| Higher Plants | D-methionine is primarily converted to an N-malonyl conjugate, unlike L-methionine. | capes.gov.br |

Applications of D Methionine D4 in Diverse Biological Model Systems

Cellular and In Vitro Model Systems for Pathway Elucidation

In vitro models are foundational for dissecting the specific molecular and cellular mechanisms of D-methionine metabolism, free from the systemic complexities of a whole organism.

Cultured cell lines offer a controlled environment to study how cells process D-methionine and its derivatives. By introducing D-Methionine-d4 or related deuterated compounds into the culture media, scientists can trace the metabolic flux through key pathways. For instance, studies in breast cancer cell lines like MDA-MB-468 have utilized deuterated homocysteine (DL-homocysteine-d4), a precursor that can be converted to methionine, to investigate the phenomenon of "methionine dependence" in cancer. nih.gov These tracer studies revealed that under methionine-stressed conditions, the majority of homocysteine metabolism is unexpectedly shunted towards the transsulfuration pathway, leading to the production of deuterated cystathionine (B15957), rather than being remethylated to form deuterated methionine. nih.gov This highlights how cancer cells dynamically reroute metabolic pathways in response to nutrient availability.

Advanced imaging techniques, such as stimulated Raman scattering (SRS) microscopy, have been paired with deuterated methionine (d8-Met) to visualize its uptake and distribution within live cells at subcellular resolution. spiedigitallibrary.orgnih.gov This method has shown that deuterated methionine provides a robust and minimally invasive probe for long-term imaging compared to other analogs. spiedigitallibrary.org Furthermore, a liquid chromatography-mass spectrometry (LC-MS/MS) platform has been developed for the simultaneous quantification of ten thiol and thioether metabolites, including D4-methionine, in various cell types such as fibroblasts, endothelial cells, and cancer cell lines. nih.gov This demonstrates the broad applicability of this compound in characterizing cell-specific metabolic profiles. nih.gov

Table 1: Application of Deuterated Methionine Tracers in Cultured Cell Lines This table is interactive. Click on the headers to sort.

Cell Line / System Deuterated Compound Key Finding Research Focus Reference
MDA-MB-468 (Breast Cancer) DL-Homocysteine-d4 Metabolism is redirected to the transsulfuration pathway under methionine stress. Cancer Metabolism, Methionine Dependence nih.gov
Various Live Cells d8-Methionine Enables visualization of methionine uptake and subcellular distribution. Metabolic Imaging, Amino Acid Transport spiedigitallibrary.orgnih.gov
Fibroblasts, Endothelial, Cancer Cells D4-Methionine Quantification of cell-specific thiol and thioether metabolite concentrations. Targeted Metabolomics, Biomarker Discovery nih.gov
Breast Cancer Cell Lines Methionine (general) Starvation induces changes in SLC6A14 amino acid transporter expression. Nutrient Sensing, Metabolic Stress oncotarget.com

The conversion of D-methionine to its biologically active L-isomer is a critical metabolic process governed by specific enzymes. Isolated enzyme assays are essential for understanding the kinetics and mechanisms of these biocatalysts. The primary enzyme responsible for the initial step in D-methionine utilization is D-amino acid oxidase (D-AAO), which converts D-methionine into its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid. nih.govresearchgate.net

Detailed kinetic analyses have been performed on multi-enzyme cascade systems designed to biotransform D-methionine into L-methionine. nih.govresearchgate.net Such systems involve D-AAO, catalase (to prevent byproduct degradation), L-phenylalanine dehydrogenase (to convert the α-keto acid to L-methionine), and formate (B1220265) dehydrogenase (for cofactor regeneration). nih.gov While these foundational studies often use non-labeled D-methionine, the use of this compound would be invaluable for advanced mechanistic studies. The deuterium (B1214612) label allows for the investigation of kinetic isotope effects (KIEs), which can reveal intricate details about transition states and rate-limiting steps in the enzymatic reaction. Another key enzyme is D-amino acid transaminase (DAT), which has also been shown to act on D-methionine. frontiersin.org

Table 2: Key Enzymes in D-Methionine Metabolism This table is interactive. Click on the headers to sort.

Enzyme Source Organism (Example) Reaction Catalyzed Role in Metabolism Reference
D-Amino Acid Oxidase (D-AAO) Arthrobacter protophormiae, Pig Kidney Oxidative deamination of D-methionine to 2-oxo-4-methylthiobutyric acid. Initiates the conversion of D-Met to a usable α-keto acid. nih.govanimbiosci.org
Catalase Bovine Liver Decomposition of hydrogen peroxide (a D-AAO byproduct). Prevents degradation of the α-keto acid intermediate. nih.govresearchgate.net
L-Phenylalanine Dehydrogenase Rhodococcus sp. Reductive amination of 2-oxo-4-methylthiobutyric acid to L-methionine. Completes the conversion to the L-isomer. nih.gov
D-Amino Acid Transaminase (AtDAT1) Arabidopsis thaliana Transamination of D-methionine using pyruvate (B1213749) as an acceptor. Alternative pathway for D-methionine utilization. frontiersin.org

Organoid and tissue explant models represent a significant advancement over traditional 2D cell culture, bridging the gap between in vitro simplicity and in vivo complexity. nih.govcellculturedish.com These three-dimensional structures are grown from stem cells or tissue fragments and self-organize to recapitulate the architecture, cellular heterogeneity, and microenvironment of the original tissue. nih.govresearchgate.net This makes them superior models for studying metabolic processes in a more physiologically relevant context.

The application of deuterated methionine has been demonstrated in tissue explants from the non-mammalian model Drosophila. spiedigitallibrary.orgnih.gov By feeding the flies a diet containing d8-Met, researchers were able to use SRS microscopy to visualize the systemic incorporation and distribution of the amino acid in various dissected tissues, including the brain, fat body, and gut. spiedigitallibrary.org This approach revealed cell-to-cell heterogeneity in methionine uptake that was previously unobservable. spiedigitallibrary.orgnih.gov

While direct studies using this compound in mammalian organoids are emerging, the potential is immense. Patient-derived tumor organoids, for example, maintain the genetic and cellular diversity of the original tumor, making them ideal platforms to study how metabolic dependencies, such as the reliance on methionine, contribute to cancer progression and therapy resistance. nih.gov Tracing this compound in these systems could elucidate how the tumor microenvironment influences metabolic reprogramming.

Isolated Enzyme Kinetics and Mechanistic Studies

Animal Model Research for Systemic Metabolic Understanding

Animal models are indispensable for understanding how D-methionine is metabolized at a systemic level, involving the interplay of multiple organs and tissues.

Studies across various mammalian species have sought to characterize the efficiency of D-methionine utilization. Research has shown that, unlike humans who utilize the D-isomer poorly, animals such as young miniature pigs, adult rabbits, and dogs utilize D-methionine very efficiently. nih.gov In young pigs infused with DL-methionine, the utilization of the D-isomer was calculated to be greater than 99%, with less than 0.4% of ingested D-methionine being excreted in the urine of dogs. nih.gov This indicates robust activity of the D-amino acid oxidase and subsequent pathways in the liver and kidneys of these animals. animbiosci.orgnih.gov

Deuterium metabolic imaging (DMI), a magnetic resonance-based technique, has been used to track deuterated substrates in vivo. researchgate.net Studies in anesthetized rats using L-(methyl-d3)-methionine have successfully monitored the hepatic metabolism of methionine and the subsequent formation of downstream metabolites over several hours, demonstrating a powerful, non-invasive method for assessing metabolic flux in a living system. researchgate.net Swine are also a significant model, as methionine is a critical amino acid in their nutrition, influencing not only protein synthesis but also lipid metabolism and antioxidant pathways. plos.orgnih.govresearchgate.net Mouse models, such as the methionine-choline-deficient (MCD) model, are used to investigate diseases like metabolic-associated steatohepatitis (MASH), highlighting another area where this compound could serve as a valuable probe. acs.org

Table 3: Research Findings on D-Methionine Metabolism in Mammalian Models This table is interactive. Click on the headers to sort.

Animal Model Isotope Used Key Finding Research Area Reference
Miniature Pig D-Methionine (non-labeled) D-methionine utilization is >99%. Comparative Metabolism, Nutrition nih.gov
Rabbit D-Methionine (non-labeled) Excreted <1.3% of ingested D-isomer, showing good utilization. Comparative Metabolism nih.gov
Dog D-Methionine (non-labeled) Excreted <0.4% of ingested D-methionine. Comparative Metabolism nih.gov
Rat L-(methyl-d3)-methionine Deuterium Metabolic Imaging (DMI) can track hepatic metabolism in vivo. In Vivo Metabolic Imaging researchgate.net
Mouse N/A (MCD Model) Methionine-choline deficient diet used to model metabolic liver disease. Disease Modeling (MASH) acs.org

Comparative studies using avian and other non-mammalian models provide crucial insights into the evolution and diversity of metabolic pathways. Broiler chickens, like rats and pigs, utilize D-methionine efficiently. nih.gov However, tracer studies using 14C-labeled methionine isomers in chicks have revealed that L-methionine, D-methionine, and a methionine analogue (DL-HMB) are metabolized differently. nih.gov While oxidation rates were similar, the excretion of the labeled compounds varied significantly, as did their incorporation into tissue proteins outside of the liver and kidney. nih.gov This suggests that while the D-isomer can be converted to L-methionine, its metabolic fate is not identical to that of directly supplied L-methionine. nih.gov

More recent studies in broilers comparing L- and DL-methionine supplementation found that while L-methionine led to greater body weight gain, DL-methionine had a more pronounced effect on liver metabolism, increasing D-amino acid oxidase (DAAO) activity. veterinaryworld.org

The fruit fly, Drosophila melanogaster, has emerged as a powerful non-mammalian model for metabolic tracing with deuterated compounds. As mentioned previously, feeding Drosophila a diet with d8-methionine allowed for detailed visualization of its incorporation into various tissues using SRS microscopy. spiedigitallibrary.orgnih.gov This work highlights the utility of combining stable isotope labeling with advanced imaging to study metabolic heterogeneity in an intact organism, providing a valuable comparative counterpoint to mammalian and avian studies. nih.gov

Table 4: Comparative Metabolism of Methionine Isomers in Non-Mammalian Models This table is interactive. Click on the headers to sort.

Model Organism Isotope / Compound Key Finding Research Area Reference
Broiler Chickens 14C-DL-Methionine Metabolized and excreted differently than L-methionine; lower incorporation into some tissue proteins. Comparative Metabolism, Nutrition nih.gov
Broiler Chickens DL-Methionine Increased liver D-amino acid oxidase (DAAO) activity compared to L-methionine. Enzyme Regulation, Liver Metabolism veterinaryworld.org
Drosophila melanogaster d8-Methionine Systemic incorporation and cell-to-cell heterogeneity visualized in various tissues (brain, gut, etc.). In Vivo Metabolic Imaging, Cell Heterogeneity spiedigitallibrary.orgnih.gov

Microbial Metabolism Studies

Methionine Biosynthesis and Assimilation in Microorganisms

Methionine is an essential amino acid for nearly all organisms, serving as a crucial component in protein synthesis and as the precursor to S-adenosylmethionine (SAM), a universal methyl group donor. plos.org While animals must obtain methionine from their diet, most bacteria and plants can synthesize it de novo. wikipedia.org The biosynthetic pathways for methionine have been extensively studied, particularly in model organisms like Escherichia coli and Bacillus subtilis. nih.gov These pathways generally start from aspartic acid and involve several enzymatic steps to build the carbon backbone and incorporate sulfur. wikipedia.orgnih.gov

The transport and assimilation of exogenous methionine, including its D-isomers, is a critical aspect of microbial metabolism. In E. coli, the uptake of D-methionine is facilitated by a specific transport system with a high affinity (Km of 1.16 μM). nih.gov This transport is dependent on the metD gene product, and mutations in this gene eliminate the cell's ability to utilize D-methionine as a sulfur source. nih.gov While L-methionine can inhibit the uptake of D-methionine, the reverse is not observed, suggesting a complex regulatory mechanism where the metD product may be a shared component of two distinct uptake systems. nih.gov Many bacteria possess enzymes like D-amino acid oxidases and racemases that allow them to convert D-amino acids into their metabolically usable L-forms or other intermediates. annualreviews.org

The use of isotopically labeled compounds like this compound provides a powerful tool for tracing the metabolic fate of methionine within microbial cells. A notable study on Bacillus subtilis utilized D,L-methionine-d4 in combination with L-valine-d8 to investigate the biosynthesis of specific fatty acids. biorxiv.org The researchers demonstrated that carbon atoms from the methionine molecule are directly incorporated into the backbone of iso-even fatty acids. biorxiv.org When B. subtilis was cultured with both deuterated valine and methionine, the resulting iso-C16 fatty acids (iC16) were significantly enriched in a mass isotopomer that contained deuterium from both sources (labeled iC16-d11 and iC16-d12). biorxiv.org This finding confirmed that a pathway exists in B. subtilis where methionine contributes to the propionyl-CoA pool, a building block for straight-chain fatty acids. biorxiv.org

Table 1: Incorporation of Deuterium from D,L-Methionine-d4 into Fatty Acids in Bacillus subtilis
Substrate(s) AddedTarget Fatty AcidObserved Mass IsotopomerKey FindingReference
L-valine-d8iC14 and iC16iC14-d7 and iC16-d7Valine is a precursor for isobutyryl-CoA, the primer for iso-fatty acid synthesis. biorxiv.org
L-valine-d8 and D,L-methionine-d4iC14 and iC16(Md7+4) mass isotopomer (e.g., iC16-d11)Carbon from both valine and methionine is incorporated into the same fatty acid molecule. biorxiv.org

Host-Microbiome Metabolic Interplay and Deuterium Tracing

The metabolic interplay between a host and its gut microbiome is a complex, bidirectional relationship that significantly influences health and disease. tandfonline.comuni-luebeck.de The gut microbiota can produce and consume a vast array of metabolites, including amino acids, which can then enter the host's circulation and modulate physiological processes. tandfonline.comfrontiersin.org Methionine metabolism is a key area of this interaction. Studies using germ-free mice have shown that the absence of a gut microbiota leads to elevated levels of methionine in the host, indicating that gut microbes are significant consumers of this amino acid. frontiersin.org Conversely, certain bacteria, such as Akkermansia muciniphila, have been identified as potential producers of methionine within the gut, highlighting the dual role of the microbiome in regulating host methionine availability. frontiersin.org

Deuterium tracing with stable isotope-labeled compounds is a critical technique for mapping these intricate metabolic exchanges. By introducing a deuterated substrate like this compound into the system, researchers can track the journey of the deuterium atoms as they are incorporated into new molecules by either the host or the microbiota. This approach, often coupled with mass spectrometry or specialized techniques like Raman microspectroscopy, allows for the quantitative measurement of metabolic fluxes at a high resolution. nih.gov For example, deuterium from heavy water (D₂O) has been used to trace the general metabolic activity of single bacterial cells within the intestinal microbiota. nih.gov

Applying this principle, this compound can be used to specifically probe the fate of microbially-processed methionine. When gut microbes metabolize this compound, they can generate a variety of deuterated products. Based on known microbial pathways, these could include:

Deuterated fatty acids : As demonstrated in B. subtilis, bacteria can incorporate methionine's carbon skeleton into fatty acids. biorxiv.org If this occurs in the gut, these labeled fatty acids could be absorbed by the host.

Deuterated sulfur-containing metabolites : Microbial enzymes can convert methionine into other sulfur-containing compounds like homocysteine or hydrogen sulfide (B99878) (H₂S). frontiersin.org Tracing the deuterium label would confirm the activity of these pathways in the complex gut environment.

Incorporation into microbial proteins : The labeled methionine can be used by bacteria for their own protein synthesis.

Detecting these deuterated metabolites in host tissues, blood, or urine would provide direct evidence of the metabolic contributions of the gut microbiota to the host's metabolite pool. This allows for a precise mapping of the pathways involved in the host-microbiome crosstalk concerning sulfur amino acid metabolism.

Table 2: Conceptual Framework for Tracing Host-Microbiome Metabolism with this compound
Labeled TracerPotential Microbial Metabolic OutputSite of Detection in HostMetabolic Pathway Investigated
This compoundDeuterated short-chain and long-chain fatty acidsPortal vein, liver, adipose tissueMicrobial contribution to host lipid pool
This compoundDeuterated homocysteineBlood plasma, urineMicrobial role in the methionine-homocysteine cycle
This compoundDeuterated microbial proteinsFeces, intestinal mucosaMicrobial growth and protein synthesis rates
This compoundDeuterated polyamines (e.g., spermidine)Colonocytes, liver, blood plasmaMicrobial synthesis of polyamines from methionine

Advanced Research Perspectives and Future Directions for D Methionine D4 Studies

Integration with Multi-Omics Approaches (e.g., Metabolomics, Lipidomics)

The integration of D-Methionine-d4 tracing with multi-omics platforms, such as metabolomics and lipidomics, offers a comprehensive view of its metabolic fate and influence on cellular networks. Stable isotope tracing is a cornerstone of metabolic research, moving beyond static snapshots of metabolite concentrations to provide a dynamic map of pathway activities and fluxes. thermofisher.com By introducing this compound into a biological system, researchers can track the deuterium (B1214612) label as it is incorporated into various downstream molecules, thus elucidating the metabolic pathways in which D-methionine participates.

In metabolomics , this compound can be used to distinguish biologically derived metabolites from experimental noise and to quantify the endogenous pools of related metabolites. thermofisher.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect the mass shift imparted by the deuterium labels, allowing for the identification and quantification of labeled compounds. thermofisher.comnih.gov This approach enables the precise measurement of the contribution of D-methionine to specific metabolic pools, providing a clearer understanding of its biochemical significance.

Lipidomics , the large-scale study of lipids, can also benefit from this compound tracing. Methionine is a precursor to S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous reactions, including the synthesis of phosphatidylcholine, a key component of cell membranes. While most studies have focused on L-methionine, tracing with this compound can reveal the extent to which the D-enantiomer contributes to the methyl pool and subsequent lipid synthesis. Dynamic lipidomics, using stable isotope labeling, allows for the estimation of the kinetics of lipid synthesis and turnover, providing insights into the dynamics of individual phospholipid molecular species. nih.gov

The power of this integrated approach lies in its ability to connect the metabolism of a specific nutrient, D-methionine, to broader systemic effects on the metabolome and lipidome.

Bioinformatic Tools and Computational Platforms for Isotope Tracing Data Analysis

The vast and complex datasets generated from this compound tracing experiments necessitate sophisticated bioinformatic and computational tools for analysis and interpretation. These platforms are essential for processing raw analytical data, correcting for natural isotope abundances, identifying labeled species, and performing metabolic flux calculations.

A variety of open-source and commercial software packages are available to analyze stable isotope labeling data from MS and NMR experiments. These tools assist in crucial steps from peak detection and alignment to the statistical analysis of labeling patterns.

Tool/PlatformPrimary FunctionKey FeaturesReference(s)
XCMS MS data processingPeak detection, retention time correction, and alignment. Forms the basis for other isotope-specific tools. nih.gov
X13CMS Isotope tracing analysisAn extension of XCMS for identifying isotopologue groups from labeled compounds. nih.govresearchgate.net
IsoCorrectoR Natural abundance correctionCorrects for the natural abundance of stable isotopes in high-resolution mass spectrometry data, supporting multiple tracers. nih.gov
INCA (Isotopomer Network Compartmental Analysis) Metabolic Flux AnalysisA MATLAB-based platform for isotopically stationary and non-stationary MFA. wikipedia.orgacs.orgresearchgate.net
OpenFLUX / 13CFLUX2 Metabolic Flux AnalysisSoftware for steady-state metabolic flux analysis using 13C labeling data, with principles applicable to deuterium tracing. wikipedia.orgrsc.org
MetaboAnalyst Metabolomics data analysisA web-based platform for comprehensive analysis of metabolomics data, including statistical analysis that can be applied to labeling data. oup.com
DIMet Differential analysis of tracer dataAn R package for the differential and time-series analysis of targeted stable isotope-resolved metabolomics data. oup.com
HaDeX HDX-MS data analysisAn R package and web server for the analysis and visualization of hydrogen-deuterium exchange mass spectrometry data. github.com

These computational tools are indispensable for translating the raw data from this compound experiments into meaningful biological knowledge about metabolic pathways and fluxes. rsc.orgmdpi.com The development of user-friendly, open-source platforms continues to make these advanced analytical techniques more accessible to the broader research community. acs.orgoup.com

Expanding the Scope of Deuterated Amino Acid Applications in Emerging Biological Research Areas

The application of deuterated amino acids, including this compound, is expanding beyond core metabolic studies into new and emerging areas of biological research. The unique properties conferred by deuterium labeling open up novel avenues for investigation.

One such area is the study of protein and peptide structure and dynamics . While L-amino acids are the primary building blocks of proteins, the incorporation of deuterated amino acids can simplify complex NMR spectra and aid in structure elucidation. acs.org The principles learned from these studies can inform experiments designed to track the metabolic fate of this compound and its potential, albeit likely limited, incorporation into peptides or modification of proteins.

Another emerging application is in drug discovery and development . Deuteration of drug candidates can alter their metabolic profiles, often leading to improved pharmacokinetic properties due to the kinetic isotope effect. acs.orgmedchemexpress.com Studying the metabolism of this compound provides fundamental data on how D-amino acids are processed in the body, which can be valuable for designing deuterated drugs that contain amino acid moieties.

Research into microbiome-host interactions is another promising field. Gut microbiota can metabolize D-amino acids, and understanding these pathways using tracers like this compound could reveal novel aspects of the symbiotic relationship between microbes and their hosts.

Finally, specific applications for D-methionine itself are being explored. For example, studies have investigated the potential for D-methionine to mitigate biofilm formation, which is relevant for controlling microbiologically influenced corrosion. researchgate.net While these studies may not have used the deuterated form, they establish a biological context where this compound could be a valuable tool for mechanistic investigation. Similarly, D-methionine has been shown to have a potential role in protecting against noise-induced hearing loss, and this compound could be used to trace its distribution and mechanism of action in auditory tissues. sigmaaldrich.com

The continued development of analytical technologies and the exploration of new biological questions will undoubtedly expand the utility of this compound as a specialized probe in the life sciences.

Q & A

Q. What are the key considerations when incorporating D-Methionine-d4 into metabolic pathway studies?

To ensure validity, researchers must account for isotopic purity (≥98% deuterium incorporation) and verify absence of unlabeled methionine via LC-MS or NMR . Experimental design should include controls for isotopic effects, such as comparing kinetic parameters (e.g., KmK_m, VmaxV_{max}) between deuterated and non-deuterated methionine in enzymatic assays. Purity validation protocols should align with guidelines for characterizing deuterated compounds, as outlined in safety data sheets .

Q. How should researchers optimize synthesis protocols for this compound to ensure reproducibility?

Synthesis typically involves catalytic deuteration or enzymatic methods. Key steps include:

  • Deuterium Source : Use of D2_2O or deuterated reagents to minimize proton contamination.
  • Purification : HPLC or recrystallization to achieve >99% isotopic purity.
  • Characterization : MS/MS fragmentation patterns and 1H^1H-NMR to confirm deuterium placement at specific positions (e.g., C-3 and C-4 methyl groups) . Detailed protocols should follow journal requirements for experimental reproducibility, including full disclosure of synthetic routes in supplementary materials .

Advanced Research Questions

Q. How can conflicting data on the neuroprotective efficacy of this compound be resolved through experimental design?

Contradictory findings (e.g., variability in GABAA_A receptor activation) may arise from differences in:

  • Dosage Regimens : Dose-response curves should span 0.1–10 mM to identify saturation effects.
  • Model Systems : Compare results across in vitro (primary neurons) and in vivo (rodent) models to assess translational relevance.
  • Analytical Sensitivity : Use patch-clamp electrophysiology to measure receptor currents directly, supplemented with isotopic tracing to confirm compound uptake . Statistical analysis (ANOVA with post-hoc tests) and cross-validation with independent labs can mitigate bias .

Q. What methodologies optimize the detection and quantification of this compound in complex biological matrices?

Advanced workflows include:

  • Sample Preparation : Solid-phase extraction (SPE) to isolate methionine species from plasma or tissue homogenates.
  • Detection : High-resolution mass spectrometry (HRMS) with multiple reaction monitoring (MRM) for isotopic discrimination. Example parameters:
ParameterValue
Ionization ModeESI+
MRM Transition150.1 → 104.0 (D-Met-d4)
LOD0.1 ng/mL
  • Data Normalization : Spike-in deuterated internal standards (e.g., D3_3-leucine) to correct for matrix effects .

Methodological Frameworks for Rigorous Inquiry

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound’s isotope effects?

  • Feasibility : Pilot studies to assess deuteration stability under physiological pH (e.g., 7.4 vs. lysosomal pH 4.5).
  • Novelty : Investigate understudied isotopic impacts on methionine’s role in epigenetic regulation (e.g., deuterium’s effect on SAM-dependent methylation).
  • Ethical Compliance : Adhere to institutional guidelines for deuterated compound disposal, as non-hazardous classification does not preclude environmental review .

Q. What strategies address variability in deuterium retention during long-term metabolic tracing studies?

  • Tracer Administration : Use continuous infusion protocols rather than bolus doses to maintain steady-state deuterium enrichment.

  • Kinetic Modeling : Apply compartmental models to correct for deuterium loss via transamination or oxidation. Example equation:

    d[Metd4]dt=kinkout[Metd4]\frac{d[Met-d4]}{dt} = k_{in} - k_{out}[Met-d4]
  • Validation : Cross-check with 13C^{13}C-labeled methionine to disentangle isotope-specific effects .

Data Analysis and Reporting Standards

Q. How should researchers present isotopic purity data in publications to meet journal requirements?

  • Tables : Include a dedicated table summarizing deuterium incorporation rates and batch-to-batch variability.
Batch% Deuterium (C-3)% Deuterium (C-4)Purity (%)
199.298.799.0
  • Supplemental Files : Raw NMR spectra and MS chromatograms, annotated with peak assignments .

Q. What peer-review pitfalls arise when studying this compound’s interactions with non-deuterated biomolecules?

Common issues include:

  • Artifact Misinterpretation : Mistaking deuterium-proton exchange peaks in NMR as novel metabolites.
  • Insufficient Controls : Failing to include non-deuterated methionine in all assay conditions. Mitigation: Pre-submission validation using orthogonal techniques (e.g., FT-IR for functional group analysis) and adherence to ARRIVE guidelines for experimental reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.